molecular formula C7H6BrNO2 B1278903 3-Bromo-6-methoxypicolinaldehyde CAS No. 269058-49-3

3-Bromo-6-methoxypicolinaldehyde

Cat. No.: B1278903
CAS No.: 269058-49-3
M. Wt: 216.03 g/mol
InChI Key: DIEXLHDCCJFFON-UHFFFAOYSA-N
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Description

3-Bromo-6-methoxypicolinaldehyde is a heterocyclic aromatic compound with the molecular formula C7H6BrNO2. It is a derivative of picolinaldehyde, where the bromine atom is substituted at the third position and a methoxy group at the sixth position on the pyridine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-methoxypicolinaldehyde typically involves the bromination of 6-methoxypicolinaldehyde. One common method includes the following steps:

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the laboratory synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification techniques to meet industrial requirements.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-6-methoxypicolinaldehyde undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding acids or other oxidized products.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Condensation: Formation of Schiff bases or other condensation products with amines.

Common Reagents and Conditions:

    Oxidation: Manganese dioxide (MnO2) in chloroform.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

    Condensation: Primary amines under acidic or basic conditions.

Major Products:

Scientific Research Applications

3-Bromo-6-methoxypicolinaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Bromo-6-methoxypicolinaldehyde is not extensively studied. its reactivity can be attributed to the presence of the aldehyde group, which can undergo various nucleophilic addition reactions. The bromine atom and methoxy group also influence its electronic properties and reactivity, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

  • 3-Bromo-6-methoxypicolinic acid
  • 3-Bromo-6-methoxypicolinalcohol
  • 4-Bromopicolinaldehyde
  • 6-Formylpicolinonitrile
  • 5-Chloropicolinaldehyde

Comparison: 3-Bromo-6-methoxypicolinaldehyde is unique due to the simultaneous presence of a bromine atom and a methoxy group on the pyridine ring, which imparts distinct reactivity and properties compared to its analogs. For instance, 4-Bromopicolinaldehyde lacks the methoxy group, affecting its electronic properties and reactivity. Similarly, 6-Formylpicolinonitrile has a nitrile group instead of a methoxy group, leading to different chemical behavior .

Properties

IUPAC Name

3-bromo-6-methoxypyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c1-11-7-3-2-5(8)6(4-10)9-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIEXLHDCCJFFON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90454295
Record name 3-Bromo-6-methoxypicolinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

269058-49-3
Record name 3-Bromo-6-methoxypicolinaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90454295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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